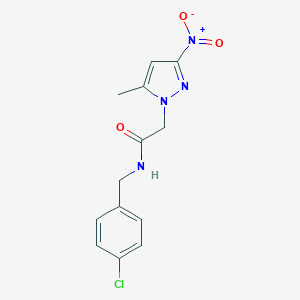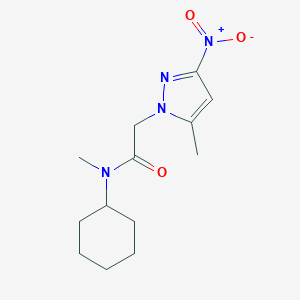![molecular formula C22H17ClN2O3 B402441 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B402441.png)
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-339843 is a heteroaryl-pyrazole derivative that has garnered attention in the scientific community due to its potential therapeutic applications. This compound is particularly noted for its role as a TLR7 agonist, which makes it a promising candidate for various medical applications .
Preparation Methods
The synthesis of WAY-339843 involves several key steps:
Synthetic Routes: The preparation of WAY-339843 typically starts with the formation of the pyrazole ring, followed by the introduction of the heteroaryl group. Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
Reaction Conditions: The reactions often require the use of catalysts and controlled environments to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: Industrial-scale production of WAY-339843 would involve scaling up the laboratory procedures, ensuring consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
WAY-339843 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring, potentially enhancing its therapeutic properties.
Substitution: Substitution reactions, particularly involving the heteroaryl group, can lead to the formation of derivatives with varied biological activities.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products of these reactions are often derivatives of WAY-339843 with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
WAY-339843 has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a model compound to study the effects of heteroaryl-pyrazole derivatives on various chemical reactions.
Biology: In biological research, WAY-339843 is studied for its role as a TLR7 agonist, which can modulate immune responses.
Medicine: Medically, this compound is being investigated for its potential to treat diseases that involve the immune system, such as autoimmune disorders and certain types of cancer.
Industry: In the pharmaceutical industry, WAY-339843 is explored for its potential to be developed into a therapeutic drug, with ongoing research into its efficacy and safety profiles .
Mechanism of Action
The mechanism of action of WAY-339843 involves its interaction with TLR7 (Toll-like receptor 7):
Comparison with Similar Compounds
WAY-339843 can be compared with other TLR7 agonists and heteroaryl-pyrazole derivatives:
Similar Compounds: Compounds such as imiquimod and resiquimod are also TLR7 agonists and share some structural similarities with WAY-339843.
Uniqueness: WAY-339843 is unique in its specific heteroaryl-pyrazole structure, which may confer distinct biological activities and therapeutic potential compared to other TLR7 agonists.
Comparison: While imiquimod and resiquimod are well-studied and used clinically, WAY-339843 is still under investigation, with ongoing research aimed at understanding its full potential and unique properties .
Properties
Molecular Formula |
C22H17ClN2O3 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H17ClN2O3/c1-13-7-8-14(22-25-18-12-15(23)9-10-20(18)28-22)11-17(13)24-21(26)16-5-3-4-6-19(16)27-2/h3-12H,1-2H3,(H,24,26) |
InChI Key |
IOOQRTGQTISKGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4OC |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B402358.png)
![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B402359.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-methylbenzamide](/img/structure/B402362.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B402363.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B402364.png)
![2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B402365.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B402367.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B402368.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B402369.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(methyloxy)benzamide](/img/structure/B402372.png)

![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B402378.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B402381.png)
